Cas no 89036-86-2 ((2-bromo-3-phenylpropyl)benzene)

(2-bromo-3-phenylpropyl)benzene structure
89036-86-2 structure
Nome do Produto:(2-bromo-3-phenylpropyl)benzene
N.o CAS:89036-86-2
MF:C15H15Br
MW:275.183603525162
CID:615023
PubChem ID:2750000

(2-bromo-3-phenylpropyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

    • Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
    • (2-bromo-3-phenylpropyl)benzene
    • 1,1′-(2-Bromo-1,3-propanediyl)bis[benzene] (ACI)
    • Propane, 2-bromo-1,3-diphenyl- (6CI)
    • (2-Bromopropan-1,3-diyl)dibenzene
    • 1,3-Diphenyl-2-bromopropane
    • 2-Bromo-1,3-diphenylpropane
    • Inchi: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • Chave InChI: WRDJEAGKAJGLNM-UHFFFAOYSA-N
    • SMILES: C1C=CC(CC(Br)CC2C=CC=CC=2)=CC=1

(2-bromo-3-phenylpropyl)benzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-104501-1.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$743.0 2023-06-10
Enamine
EN300-104501-0.05g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.05g
$174.0 2023-10-28
Enamine
EN300-104501-0.25g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-104501-0.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.5g
$579.0 2023-10-28
1PlusChem
1P0088FL-250mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
250mg
$510.00 2025-02-22
A2B Chem LLC
AD83377-250mg
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
250mg
$422.00 2024-04-19
A2B Chem LLC
AD83377-2.5g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
2.5g
$1566.00 2024-04-19
A2B Chem LLC
AD83377-1g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$818.00 2024-04-19
1PlusChem
1P0088FL-2.5g
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
2.5g
$1853.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301236-1g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
¥20055.00 2024-04-26

(2-bromo-3-phenylpropyl)benzene Método de produção

Método de produção 1

Condições de reacção
Referência
Substitution of carbon functionalities
Margaretha, P., Science of Synthesis, 2007, 35, 303-312

Método de produção 2

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine
Referência
The invention of new radical chain reactions. Part VIII. Radical chemistry of thiohydroxamic esters; a new method for the generation of carbon radicals from carboxylic acids
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron, 1985, 41(19), 3901-24

Método de produção 3

Condições de reacção
Referência
A practical alternative to the Hunsdiecker reaction
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron Letters, 1983, 24(45), 4979-82

Método de produção 4

Condições de reacção
1.1 Catalysts: 1,1′-Carbonyldiimidazole
Referência
A novel, one-step conversion of alcohols into alkyl bromides or iodides
Kamijo, Tetsuhide; Harada, Hiromu; Iizuka, Kinji, Chemical & Pharmaceutical Bulletin, 1983, 31(11), 4189-92

Método de produção 5

Condições de reacção
1.1 Reagents: Titanium tetrabromide Solvents: Dichloromethane ;  2.5 h, -78 °C
Referência
Stereoretentive halogenations and azidations with titanium(IV) enabled by chelating leaving groups
Lepore, Salvatore D.; Mondal, Deboprosad; Li, Song Ye; Bhunia, Anjan K., Angewandte Chemie, 2008, 47(39), 7511-7514

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  15 min, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source
Xia, Aiyou; Xie, Xin; Hu, Xiaoping; Xu, Wei; Liu, Yuanhong, Journal of Organic Chemistry, 2019, 84(21), 13841-13857

Método de produção 7

Condições de reacção
1.1 Reagents: tert-Butyllithium ,  Methanol-d4 Solvents: Pentane ,  Tetrahydrofuran
Referência
A method for generation of α-halo carbanions (carbenoids) from aryl α-haloalkyl sulfoxides with alkylmetals
Satoh, Tsuyoshi; Takano, Koji, Tetrahedron, 1996, 52(7), 2349-58

(2-bromo-3-phenylpropyl)benzene Raw materials

(2-bromo-3-phenylpropyl)benzene Preparation Products

Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.